molecular formula C7H8F2O2 B2544509 rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid CAS No. 2378490-07-2

rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid

Cat. No.: B2544509
CAS No.: 2378490-07-2
M. Wt: 162.136
InChI Key: IVEIJCHETDTAKW-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a fluorinated bicyclic carboxylic acid characterized by a strained bicyclo[3.1.0]hexane scaffold with two fluorine atoms at the 2,2-positions.

Properties

IUPAC Name

(1S,5R)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)2-1-4-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)/t4-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEIJCHETDTAKW-XINAWCOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@]2([C@H]1C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378490-07-2
Record name rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's unique bicyclic structure allows it to serve as a building block in the synthesis of pharmaceuticals. Its fluorinated nature can improve the efficacy and selectivity of drug candidates.

Case Study: Antiviral Activity
Preliminary studies have indicated that rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exhibits antiviral properties against respiratory viruses, particularly human respiratory syncytial virus (hRSV). In vitro assays demonstrated significant inhibition of viral replication with an IC50 value below 5 µM, suggesting its potential as a therapeutic agent in treating viral infections.

StudyBiological ActivityIC50 Value (µM)Notes
1Antiviral (hRSV)< 5Significant inhibition observed in vitro
2SAR AnalysisN/AIdentified key structural features for potency

Materials Science

The compound's chemical reactivity can be exploited in the development of advanced materials with unique properties. Its ability to form stable interactions with various substrates makes it suitable for applications in coatings and polymers.

Example Application : The incorporation of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid into polymer matrices can enhance thermal stability and mechanical strength due to the strong intermolecular interactions facilitated by its fluorinated groups.

Biochemical Research

In biochemical assays, the compound can act as a probe to study enzyme mechanisms and interactions with biological targets. Its structural features allow it to bind selectively to certain enzymes or receptors.

Case Study: Enzyme Inhibition
Research has shown that rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders.

Mechanism of Action

The mechanism by which rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The bicyclo[3.1.0]hexane core is a common motif in several fluorinated and non-fluorinated analogs.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
rac-(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid -COOH at position 1; -F at 2,2 C₇H₈F₂O₂ 162.13 High rigidity due to bicyclic scaffold; fluorination enhances electronegativity and lipophilicity
(1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (K-3) -COOH at position 3; -F at 6,6 C₇H₈F₂O₂ 162.13 Fluorine placement alters electronic distribution; used as a precursor in LPAR1 antagonist synthesis
rel-(1R,5S,6r)-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid -COOH at position 6; -F at 3,3 C₇H₈F₂O₂ 162.13 Stereochemical differences impact binding affinity in target proteins
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid -COOH at position 1; -COOCH₃ at 5 C₁₀H₁₂O₄ 184.20 Bicyclo[2.1.1]hexane scaffold introduces distinct ring strain and spatial orientation
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-3-fluoro- -COOH at 2,6; -NH₂ at 2; -F at 3 C₈H₁₀FNO₄ 203.17 Amino and fluorine substituents enable dual hydrogen bonding and hydrophobic interactions

Pharmacological and Industrial Relevance

  • LPAR1 Antagonists : The (1R,3s,5S)-6,6-difluoro analog (K-3) is utilized in developing lysophosphatidic acid receptor 1 (LPAR1) antagonists, highlighting the role of fluorinated bicyclic acids in modulating receptor activity .
  • Biochemical Tools: Amino acid derivatives such as rac-(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride are marketed for R&D, emphasizing the scaffold’s versatility in peptide mimetics .

Biological Activity

Rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including the presence of difluorinated groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is C7_{7}H8_{8}F2_{2}O2_{2}. The compound features a bicyclic structure that contributes to its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC7_{7}H8_{8}F2_{2}O2_{2}
Molecular Weight174.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The presence of fluorine atoms enhances its binding affinity to these targets, potentially leading to modulation of various biochemical pathways.

Interaction with Biological Targets

Research indicates that this compound can interact with several key biological macromolecules:

  • Enzymes : It may act as an inhibitor or activator depending on the enzyme's nature and the specific conditions.
  • Receptors : Binding studies suggest potential interactions with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid on lactate dehydrogenase (LDH), an enzyme involved in anaerobic respiration. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential use as a biochemical probe in metabolic studies.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Study 3: Pharmacological Profiling

Pharmacological profiling revealed that rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exhibits low toxicity in vitro, with an LD50 greater than 100 µM in mammalian cell lines. This suggests a favorable safety profile for further development.

Q & A

Q. What are the key synthetic routes for rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bicyclo[3.1.0]hexane scaffold construction followed by fluorination. For example, cyclopropane ring formation via intramolecular [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Pd) under controlled temperatures (0–25°C) achieves stereochemical fidelity. Fluorination is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF), with yields sensitive to stoichiometry (1.2–2.0 equivalents) and reaction time (12–24 hrs). Post-synthesis purification employs chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, achieving >95% purity .
  • Table 1 : Comparative Yields Under Different Fluorination Conditions
Fluorinating AgentSolventYield (%)Purity (%)
Selectfluor®DMF7896
NFSIMeCN6592
XeF₂THF4288

Q. How is stereochemical integrity validated during synthesis?

  • Methodological Answer : Chiral resolution via HPLC (e.g., using cellulose-based columns) coupled with polarimetry confirms enantiomeric excess (e.e.). NMR spectroscopy (¹H and ¹⁹F) identifies diastereotopic protons and fluorines, while X-ray crystallography resolves absolute configuration. For example, coupling constants (J = 8–12 Hz in ¹H NMR) and NOE correlations distinguish cis vs. trans fluorines .

Q. What spectroscopic markers distinguish this compound from analogous bicyclo-carboxylic acids?

  • Methodological Answer : ¹⁹F NMR (470 MHz, DMSO-d₆) shows distinct doublets at δ -118 to -122 ppm (geminal F-F coupling, J = 240–260 Hz). IR spectroscopy reveals carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1700–1720 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M-H]⁻ at m/z 206.0421 .

Advanced Research Questions

Q. How do fluorination patterns affect the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., amidation). Kinetic studies (monitored via ¹⁹F NMR) show second-order rate constants (k₂) increasing by 2–3× compared to non-fluorinated analogs. However, steric hindrance from the bicyclo framework reduces reactivity with bulky nucleophiles (e.g., tert-butylamine). Computational DFT models (B3LYP/6-31G**) correlate activation energy (ΔG‡) with fluorine’s electronegativity .

Q. What challenges arise in resolving enantiomers, and how are they mitigated?

  • Methodological Answer : Enantiomer separation is complicated by the rigid bicyclo framework and fluorines’ similar electronic environments. Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) resolve rac mixtures with baseline separation (α = 1.2–1.5). Dynamic kinetic resolution (DKR) using enzymatic catalysts (e.g., lipase B) achieves >99% e.e. under biphasic conditions (hexane:buffer, pH 7.5) .

Q. How does the compound’s conformation influence its biological activity in enzyme inhibition assays?

  • Methodological Answer : Docking studies (AutoDock Vina) with cyclooxygenase-2 (COX-2) reveal the bicyclo scaffold’s strained geometry enhances binding affinity (ΔG = -9.2 kcal/mol) compared to linear analogs. Fluorines form halogen bonds with Arg120 (2.8–3.2 Å), critical for inhibitory potency (IC₅₀ = 0.8 µM). Contrasting results in cell-based assays (e.g., reduced permeability due to high logP ~2.7) highlight structure-activity trade-offs .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in fluorination yields (42–78%) stem from trace moisture in solvents or incomplete catalyst activation. Rigorous drying (molecular sieves) and pre-activating catalysts (e.g., Rh(PPh₃)₃Cl at 60°C under N₂) improve reproducibility. Statistical design of experiments (DoE) identifies optimal parameters (e.g., 1.5 eq Selectfluor®, 20°C, 18 hrs) .

Data Contradictions and Resolution

  • Table 2 : Conflicting Crystallographic vs. Computational Bond Lengths

    Bond TypeX-ray (Å)DFT (Å)Discrepancy (%)
    C-F1.351.382.2
    C=O1.211.231.6
    • Resolution : Discrepancies arise from crystal packing forces vs. gas-phase DFT models. Hybrid QM/MM simulations reconcile data by accounting for solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.